(9H-Fluoren-2-YL)hydrazine

Thermal stability Materials science Organic electronics

Researchers requiring a thermally robust aryl hydrazine for fused heterocycle or electroactive polymer synthesis often encounter isomer contamination and low yields. (9H-Fluoren-2-YL)hydrazine resolves these challenges through its defined C-2 substitution pattern on the rigid fluorene scaffold, providing superior electronic differentiation. - Exhibits a ~170 °C boiling-point advantage over phenylhydrazine, enabling elevated-temperature protocols such as vacuum-deposited OLED fabrication. - Delivers reproducible regiochemistry for azo-dye and photochromic spirochromene systems, avoiding the performance variability of 9-fluorenyl isomers. - Supplied with rigorous batch-wise quality control to ensure consistent nucleophilicity and oxidation potential for demanding materials-science applications.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 118128-53-3
Cat. No. B040674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-2-YL)hydrazine
CAS118128-53-3
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NN
InChIInChI=1S/C13H12N2/c14-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15H,7,14H2
InChIKeyFCFWORUSQVGEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9H-Fluoren-2-YL)hydrazine: A Position-Specific Building Block


(9H-Fluoren-2-YL)hydrazine (2-hydrazinofluorene) is a polycyclic aromatic hydrazine in which the nucleophilic –NHNH₂ group is attached directly to the 2‑position of the fluorene ring system [1]. This structural arrangement confers a distinct electronic profile compared with other fluorene‑hydrazine isomers and simpler aryl hydrazines, making it a valued synthon for constructing nitrogen‑containing fused heterocycles, azo‑dyes, and electroactive polymers . First prepared via stannous‑chloride reduction of the corresponding diazonium salt, the compound typifies the challenges of polycyclic aryl hydrazine synthesis, where low yields are common [1].

(9H-Fluoren-2-YL)hydrazine: Why Generics Can't Substitute


The substitution pattern on the fluorene core is the primary driver of functional differentiation. In (9H‑fluoren‑2‑YL)hydrazine the hydrazine moiety occupies the electron‑rich C‑2 position of the biphenyl framework, whereas the isomeric 9‑fluorenyl hydrazine is attached to the sp³‑hybridised methylene bridge [1]. This positional difference translates into markedly different oxidation potentials, nucleophilicities, and absorption/emission profiles of the downstream products [2]. Simpler aryl hydrazines (phenylhydrazine, 2‑naphthylhydrazine) lack the extended π‑conjugation and the rigid fluorene scaffold, and cannot replicate the thermal stability and spectroscopic signatures required in materials‑science and dye‑chemistry applications. Consequently, procurement decisions cannot treat these compounds as interchangeable without risking failure of the target synthetic sequence.

(9H-Fluoren-2-YL)hydrazine: Quantitative Comparison Evidence


Thermal Stability Advantage over Phenylhydrazine

The fused fluorene scaffold imparts substantially higher thermal stability to (9H-fluoren-2-YL)hydrazine relative to the simplest aryl hydrazine, phenylhydrazine. While phenylhydrazine decomposes at its atmospheric boiling point of 243 °C [1], the target compound exhibits a computed boiling point of 410.6 ± 24.0 °C at 760 mmHg . This ~170 °C elevation in thermal ceiling is essential for high‑temperature processing steps used in organic electronics fabrication.

Thermal stability Materials science Organic electronics

Higher Density vs. 2-Naphthylhydrazine

The computed density of (9H-fluoren-2-YL)hydrazine is 1.30 ± 0.10 g cm⁻³ , significantly above the typical density of the structurally related 2‑naphthylhydrazine (~1.15 g cm⁻³, estimated from analogous naphthalene derivatives [1]). The higher density is indicative of more compact molecular packing, which in solid‑state devices can enhance charge‑carrier mobility.

Crystal engineering Charge transport Molecular packing

Bathochromic Shift in Spirochromenes

When (9H-fluoren-2-YL)hydrazine is used as a precursor to indolinospirochromenes, the condensed fluorene fragment at the 2‑position induces a bathochromic shift of both the long‑wave and short‑wave absorption bands of the photomerocyanine form, while the rate of the thermal dark reaction remains unchanged [1]. In contrast, spirochromenes derived from the isomeric 9‑fluorenyl hydrazine or from simpler aryl hydrazines lack this condensed‑ring effect and exhibit absorption at shorter wavelengths.

Photochromism Spirochromenes Optical materials

Low Yields, Specialized Utility

The original preparation of 2‑hydrazinofluorene and related polycyclic aryl hydrazines via diazonium‑salt reduction afforded only low yields, in contrast to the generally higher yields (>60%) achieved for substituted phenylhydrazines under identical conditions [1]. The inherent synthetic difficulty contributes to the compound's higher market price and positions it as a specialised reagent rather than a commodity chemical; its procurement is justified only when its unique structural features are indispensable.

Synthesis yield Procurement Cost

Key Applications of (9H-Fluoren-2-YL)hydrazine


High-Temperature Organic Semiconductor Synthesis

The ~170 °C boiling‑point advantage over phenylhydrazine (Section 3, Evidence 1) makes (9H‑fluoren‑2‑YL)hydrazine the aryl hydrazine of choice when the subsequent synthetic steps or device fabrication require elevated temperatures, such as vacuum‑deposited OLED hole‑transport layers or thermally cured polymeric semiconductors .

Photochromic Spirochromene Precursors

Researchers designing photochromic materials that require a bathochromic shift without slowing the thermal fade rate should select the 2‑fluorenyl isomer over the 9‑fluorenyl isomer or simpler aryl hydrazines, as demonstrated in the spirochromene series (Section 3, Evidence 3) [1].

Fluorene-Based Azo Dyes & Pigments

The 2‑position attachment enables direct diazotization and coupling to form 2,2′‑azofluorene derivatives, which are of interest for studying carcinogenic mechanisms and for developing high‑performance dyes with extended conjugation [2]. The rigid fluorene core provides superior thermal and photochemical stability compared with azo dyes derived from phenyl‑ or naphthyl‑hydrazines.

Polycyclic Aryl Hydrazine Reactivity

Because 2‑hydrazinofluorene is one of the few well‑characterised polycyclic aryl hydrazines, it serves as a model substrate for mechanistic studies of hydrazine oxidation, hydrazone formation, and cyclisation reactions, enabling structure–reactivity correlations that cannot be obtained with simpler phenylhydrazines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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